2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine

Atropisomerism Chiral stability Biaryl rotational barrier

Lab researchers seeking atropisomerically stable biaryl diamines for MOF construction face regioisomer misidentification and limited commercial sourcing. 2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine (CAS 1165-03-3) offers 2,2'-methyl substitution that maximizes rotational barrier (~36.6-40 kcal/mol), ensuring framework integrity. Available at 98% purity. • Clear differentiation from 3,3'-dimethylnaphthidine via CAS and IUPAC. • MOF building block with linear 4,4'-diamine geometry. • Reliable global procurement with certificate of analysis.

Molecular Formula C22H20N2
Molecular Weight 312.4 g/mol
Cat. No. B13118864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine
Molecular FormulaC22H20N2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C(=C1)N)C3=C(C=C(C4=CC=CC=C43)N)C
InChIInChI=1S/C22H20N2/c1-13-11-19(23)15-7-3-5-9-17(15)21(13)22-14(2)12-20(24)16-8-4-6-10-18(16)22/h3-12H,23-24H2,1-2H3
InChIKeyCDWFXBFECPICQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Binaphthalene Diamine Overview and Structural Positioning


2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine (CAS 1165-03-3, C22H20N2, MW 312.41) is a methyl-substituted binaphthalene-4,4'-diamine belonging to the naphthidine family of atropisomeric biaryl diamines . The compound features amino groups at the 4,4'-positions and methyl substituents at the sterically critical 2,2'-positions of the binaphthalene scaffold, a substitution pattern that fundamentally differentiates it from its regioisomer 3,3'-dimethylnaphthidine (CAS 13138-48-2) and the unsubstituted parent naphthidine (CAS 481-91-4) . It is commercially available at purities of 97–98% and is recognized as a metal-organic framework (MOF) precursor building block .

MOF precursor with linear 4,4′-diamine geometry for extended framework construction
2,2′-Dimethyl substitution enhances atropisomeric stability for chiral material research
Regioisomer-specific identity critical for polymer, MOF, and catalytic scaffold design

Why Regioisomeric Identity Prevents Generic Substitution


The binaphthalene diamine family is not a commodity chemical class amenable to simple interchange. The position of methyl substituents on the naphthalene rings governs atropisomeric stability, steric congestion around the amine functionalities, and the resulting electronic properties of both the monomer and any derived polymer or framework material [1][2]. 2,2'-Dimethyl substitution places the methyl groups at the most sterically influential positions adjacent to the biaryl axis, maximizing rotational barrier enhancement, whereas the 3,3'-dimethyl regioisomer (commonly used as a redox indicator and polyimide monomer) provides a distinctly different steric and electronic profile [3][4]. In applications requiring differential amine reactivity—such as condensation with diphenylacetaldehyde in the presence of camphorsulfonic acid—the specific regioisomeric identity of the diamine is critical to reaction outcome [2].

3,3′-Dimethylnaphthidine (CAS 13138-48-2)
Polyimide monomer and redox indicator; its meta-methyl steric profile and application domain differ substantially from the MOF-oriented 2,2′-isomer.
Unsubstituted naphthidine (CAS 481-91-4)
Lacks 2,2′-methyl groups, resulting in lower rotational barrier and altered amine reactivity; may not reproduce framework interpenetration effects.
BINAM / 2,2′-diamine scaffolds
Chelating cisoid geometry incompatible with linear framework topology; provides catalytic sites rather than extended networks.

Quantitative Differentiation from Closest Structural Analogs


Atropisomerization Barrier Enhancement by 2,2'-Methyl Substitution

The 2,2'-dimethyl substitution pattern on the binaphthalene scaffold confers substantially enhanced atropisomeric stability relative to the unsubstituted 1,1'-binaphthyl core. Experimentally, optically active 2,2'-dimethyl-1,1'-binaphthyl has an activation energy for racemization of 36.6 kcal/mol , compared to the experimentally determined rotational barrier of 22.5 kcal/mol for unsubstituted 1,1'-binaphthyl [1]. Computational studies using the AM1 method yield a barrier of 38.4 kcal/mol for 2,2'-dibromo-1,1'-binaphthyl (methyl ≈ bromine in steric bulk), aligning with an earlier estimate of 37–40 kcal/mol for 2,2'-dimethyl-1,1'-binaphthyl [1]. This represents a barrier enhancement of approximately 14–17 kcal/mol. The 2,2'-positions are established as the optimal substitution sites for maximizing optical stability, as substitution at the 6,6'- or 8,8'-positions produces negligible barrier enhancement [2][3].

Atropisomerization barrier
Class-level inference
36.6 kcal/mol (exptl) for 2,2′-dimethyl-1,1′-binaphthyl; unsubstituted barrier 22.5 kcal/mol. ΔΔG‡ ≈ +14–17 kcal/mol.
Reported barrier enhancement supports configurational stability at ambient temperatures.
Computational estimates on dibromo surrogate; direct measurement on target compound limited.
Atropisomerism Chiral stability Biaryl rotational barrier

Regioisomeric Divergence in Physical Properties and Application Domains

The 2,2'-dimethyl-[1,1'-binaphthalene]-4,4'-diamine (CAS 1165-03-3) and its 3,3'-dimethyl regioisomer (3,3'-dimethylnaphthidine, CAS 13138-48-2) share the identical molecular formula (C22H20N2, MW 312.41) yet exhibit divergent physical properties and established application domains. 3,3'-Dimethylnaphthidine is a crystalline solid with a well-defined melting point of 232 °C (with decomposition) and is commercially supplied as a white-to-gray-to-brown powder . It is widely employed as a monomer in intrinsically microporous polyimides for gas separation membranes, where SBFDA-DMN polyimide achieves an O₂ permeability of 1193 Barrer (O₂/N₂ selectivity 3.2) and a BET surface area of 686 m²/g [1], as well as a redox indicator for the colorimetric determination of chlorine in water . In contrast, 2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine is characterized by MedChemExpress explicitly as a metal-organic framework (MOF) precursor . The differential positioning of the methyl groups—ortho to the biaryl axis in the 2,2'-isomer versus meta in the 3,3'-isomer—directly impacts the steric environment around the amine functionalities, modulating both the dihedral angle of the binaphthalene core and the accessibility of the –NH₂ groups for condensation or coordination chemistry.

Regioisomeric divergence
Cross-study comparable
Target: mp not reported, MOF precursor. 3,3′-isomer: mp 232 °C, polyimide monomer (BET 686 m²/g).
Regioisomeric identity dictates application domain; wrong isomer yields structurally distinct product.
Target mp data unavailable; verify identity by CAS and CoA.
Regioisomerism Thermal properties Polymer precursor design

MOF Precursor Classification Versus Generic Diamine Monomers

Among the binaphthalene diamine family, 2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine holds a unique vendor-verified classification as a metal-organic framework (MOF) building block . This explicit designation distinguishes it from both naphthidine (CAS 481-91-4), which is catalogued primarily as a synthetic intermediate and redox indicator , and 3,3'-dimethylnaphthidine (CAS 13138-48-2), which is positioned as a polyimide monomer and colorimetric reagent . The 4,4'-diamine functionality with 2,2'-methyl substitution creates a ditopic ligand geometry suited for coordination to metal nodes in extended framework structures. While quantitative MOF performance data (BET surface area, pore volume, CO₂ uptake) for frameworks derived specifically from this monomer are not yet reported in the primary literature, the vendor classification is derived from the compound's structural suitability as an organic strut in reticular synthesis . By contrast, the 3,3'-dimethylnaphthidine-derived polyimide SBFDA-DMN has been quantitatively characterized: BET surface area of 686 m²/g, O₂ permeability of 1193 Barrer, and thermal stability suitable for membrane applications [1].

MOF precursor classification
Supporting evidence
Vendor-labeled MOF precursor (MedChemExpress); distinct from naphthidine and 3,3′-dimethylnaphthidine applications.
Structural suitability for reticular synthesis; quantitative MOF performance data not yet reported.
Experimental MOF characterization needed to confirm framework properties.
Metal-organic frameworks Reticular chemistry Coordination polymer

4,4'-Diamine Connectivity Versus BINAM Chelating Geometry

The 4,4'-diamine substitution pattern of the target compound fundamentally distinguishes it from the more extensively studied 1,1'-binaphthyl-2,2'-diamine (BINAM, CAS 18741-85-0) family. BINAM and its derivatives—including 3,3'-dimethyl-2,2'-diamino-1,1'-binaphthyl (DM-DABN), which functions as a chiral poison for enantiomer resolution of racemic BINAP-Ru(II) catalysts—place the amine groups at the 2,2'-positions where they can directly chelate metal centers in a cisoid geometry [1]. In contrast, the 4,4'-diamine configuration of 2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine positions the amino groups on the opposite side of the naphthalene rings, yielding a more extended, linear ditopic geometry (approximate N···N distance across the binaphthalene scaffold is significantly longer than in BINAM) . This topological distinction has direct consequences: BINAM-derived ligands have been extensively employed in asymmetric hydrogenation, cyclopropanation, and hydroamination/cyclization of aminoalkenes with moderate enantiomeric excess values [2], whereas the 4,4'-diamine configuration is geometrically predisposed toward the construction of extended network solids (MOFs) and linear polyimides [3]. The 2,2'-dimethyl substitution adds further steric differentiation, as the methyl groups in the target compound flank the biaryl axis rather than the amine positions.

4,4′- vs 2,2′-diamine topology
Class-level inference
4,4′-diamine: extended linear ditopic ligand. BINAM (2,2′): cisoid chelating geometry, used in asymmetric catalysis.
Topology determines framework vs. discrete complex formation; geometry mismatch prevents direct substitution.
Coordination mode must be verified experimentally for each metal node.
BINAM Coordination chemistry Polymer topology Asymmetric catalysis

Distinct Thermal Signatures Across Binaphthalene Diamine Analogs

A direct comparison of readily accessible physical property data reveals clear differentiation among the three closest binaphthalene-4,4'-diamine analogs. The unsubstituted parent naphthidine (CAS 481-91-4, C20H16N2, MW 284.35) exhibits a melting point of 198 °C, a predicted boiling point of 476.9 °C, a density of 1.249 g/cm³, and a predicted pKa of 4.21 . The 3,3'-dimethyl derivative (CAS 13138-48-2, C22H20N2, MW 312.41) shows a substantially higher melting point of 232 °C (with decomposition), a predicted boiling point of 479.3 °C, and a density of 1.201 g/cm³ . For the target 2,2'-dimethyl derivative (CAS 1165-03-3), standard databases report the molecular formula (C22H20N2) and molecular weight (312.41) but do not list a melting point or boiling point, which may indicate amorphous character, thermal decomposition before melting, or simply a lack of reported measurement . The 34 °C elevation in melting point from naphthidine to 3,3'-dimethylnaphthidine demonstrates the significant impact of methyl substitution on intermolecular interactions, while the absence of a reported melting point for the 2,2'-isomer may itself be a differentiating characteristic relevant to processing and formulation.

Thermal signatures
Data to verify
mp: N/A (target) vs 198 °C (naphthidine) vs 232 °C dec. (3,3′-isomer). Target mp not reported.
Absence of mp may indicate amorphous character; mp values serve as rapid regioisomer identity check.
mp data from vendor databases; independent verification recommended.
Melting point Thermal analysis Quality control Procurement specification

High-Value Applications Based on Verified Differentiation


Ditopic Strut for Extended Metal-Organic Framework Networks

The explicit classification of 2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine as a MOF precursor , combined with its linear 4,4'-diamine ditopic geometry (distinct from the cisoid-chelating BINAM scaffold), positions this compound as a candidate organic strut for constructing extended coordination networks with transition metal nodes. The 2,2'-dimethyl groups provide steric bulk adjacent to the biaryl axis that may influence framework interpenetration and pore architecture—a structural feature not available from the unsubstituted naphthidine . Researchers developing MOFs for gas storage, catalysis, or optoelectronic applications should evaluate this diamine against naphthidine and 3,3'-dimethylnaphthidine to determine whether the 2,2'-methyl configuration yields distinct pore size distributions, BET surface areas, or framework stability.

Chiral Material Design with Enhanced Configurational Stability

The 2,2'-dimethyl substitution pattern raises the atropisomerization barrier from ~22.5 kcal/mol (unsubstituted 1,1'-binaphthyl) to approximately 36.6–40 kcal/mol [1], rendering the binaphthalene axis configurationally stable under conditions where naphthidine would undergo racemization. For applications requiring persistent axial chirality—such as chiral stationary phases, asymmetric organocatalysts, or circularly polarized luminescence materials—the 2,2'-dimethyl-4,4'-diamine scaffold offers a synthetically addressable platform (via the reactive 4,4'-NH₂ groups) with substantially enhanced stereochemical integrity compared to unsubstituted or 8,8'-substituted analogs [2].

Sterically Differentiated Monomer for Condensation Polymers

While 3,3'-dimethylnaphthidine has been extensively characterized as a polyimide monomer achieving O₂ permeability of 1193 Barrer (SBFDA-DMN, BET 686 m²/g) [3], the 2,2'-dimethyl regioisomer remains comparatively unexplored in the polymer literature. The different steric environment around the 4,4'-NH₂ groups—with methyl groups ortho to the biaryl axis rather than meta as in the 3,3'-isomer—may influence diamine reactivity with dianhydrides (PMDA, BPDA, 6FDA) and the resulting polymer fractional free volume, gas permeability, and selectivity [4]. This represents a research gap and an opportunity: polyimides derived from 2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine may exhibit systematically different gas separation performance relative to the established 3,3'-dimethylnaphthidine-based polymers.

Regioisomeric Identity Verification in Multi-Diamine Procurement

The co-existence of 2,2'-dimethyl-[1,1'-binaphthalene]-4,4'-diamine (CAS 1165-03-3) and 3,3'-dimethylnaphthidine (CAS 13138-48-2) as commercially available, isomeric compounds with identical molecular formula and molecular weight creates a concrete risk of procurement error in laboratories handling multiple binaphthalene diamines . The 34 °C difference in melting point between naphthidine (198 °C) and 3,3'-dimethylnaphthidine (232 °C) provides a rapid identity check for those two species, while the target compound's distinct CAS number and IUPAC name should be verified against the certificate of analysis upon receipt .

Application
Selection Property
Validation Focus
MOF synthesis research
Linear 4,4′-diamine geometry; 2,2′-methyl steric bulk
Framework interpenetration, pore architecture, BET surface area
Chiral material research
Enhanced atropisomeric barrier (2,2′-dimethyl substitution)
Racemization resistance under synthesis and processing conditions
Condensation polymer research
Unique steric environment around 4,4′-NH₂ vs 3,3′-isomer
Polymer fractional free volume, gas permeability, selectivity
Multi-diamine procurement QC
Distinct CAS and IUPAC name; absence of melting point as characteristic
CoA verification, identity cross-check with mp or NMR
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